3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole

Description

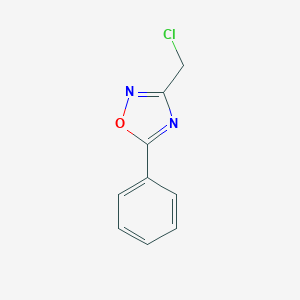

Structure

2D Structure

Propriétés

IUPAC Name |

3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXFEJMHJPUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306988 | |

| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-68-9 | |

| Record name | 1201-68-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The reaction proceeds via initial nucleophilic attack of the amidoxime’s amino group on the electrophilic carbonyl carbon of chloroacetyl chloride, forming an intermediate acylated species. Subsequent intramolecular cyclization, facilitated by reflux in toluene, eliminates hydrogen chloride and yields the 1,2,4-oxadiazole core. The stoichiometric ratio of benzamidoxime to chloroacetyl chloride is critical, with a 1:1.5 molar ratio ensuring complete conversion. Triethylamine (EtN) serves as both a base and a catalyst, neutralizing HCl byproducts and driving the reaction forward.

Key reagents and conditions:

Optimization of Reaction Conditions

Optimization studies reveal that maintaining a low temperature (0°C) during the acylation step minimizes side reactions, such as premature cyclization or decomposition. The use of anhydrous DCM ensures solubility of intermediates, while toluene’s high boiling point (110°C) facilitates efficient cyclization under reflux. Post-reaction workup involves extraction with DCM, drying over MgSO, and purification via silica gel chromatography (hexane/ethyl acetate, 95:5), achieving a near-quantitative yield of 99%.

Workup and Purification

The crude product is isolated by evaporating the solvent under reduced pressure, followed by column chromatography. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

-

H NMR (CDCl): δ 8.07 (d, Hz, 2H, aromatic), 7.44–7.51 (m, 3H, aromatic), 4.72 (s, 2H, CHCl).

-

C NMR (CDCl): δ 174.3 (C=O), 168.8 (C=N), 131.5–126.2 (aromatic carbons), 33.3 (CHCl).

Alternative Synthetic Approaches

While the cyclocondensation method dominates the literature, alternative routes have been explored for specialized applications:

Nucleophilic Substitution on Preformed Oxadiazoles

A less common strategy involves introducing the chloromethyl group via nucleophilic substitution on a preformed 5-phenyl-1,2,4-oxadiazole derivative. For example, hydroxymethyl-substituted oxadiazoles can be treated with thionyl chloride (SOCl) or phosphorus pentachloride (PCl) to replace the hydroxyl group with chlorine. However, this method is hindered by lower yields (≤70%) and harsher reaction conditions, limiting its practicality.

Industrial-Scale Production Considerations

Translating laboratory-scale synthesis to industrial production necessitates addressing cost, safety, and efficiency:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and reaction control, reducing the risk of thermal runaway during exothermic steps like cyclization. Automated solvent recovery systems further enhance sustainability by recycling DCM and toluene.

Byproduct Management

Hydrogen chloride gas generated during cyclization requires scrubbing with alkaline solutions to prevent equipment corrosion. Industrial processes often integrate real-time monitoring to adjust reagent feed rates and maintain stoichiometric balance.

Analytical and Spectroscopic Validation

Rigorous characterization ensures product identity and purity:

Spectroscopic Data Correlation

The compound’s H NMR spectrum exhibits distinct signals for the chloromethyl group (δ 4.72 ppm) and aromatic protons (δ 7.44–8.07 ppm), consistent with its structure. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 194.0, matching the theoretical molecular weight.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH<sub>2</sub>Cl) undergoes nucleophilic substitution (S<sub>N</sub>2) due to the electrophilic nature of the chlorine atom. This reactivity enables functionalization for diverse applications.

Mechanistic Notes :

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Elevated temperatures accelerate substitution kinetics.

-

Steric hindrance from the phenyl group slightly reduces reaction rates compared to unsubstituted analogs.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in electrophilic and nucleophilic reactions, though its stability limits spontaneous degradation.

Ring Oxidation

Controlled oxidation targets the oxadiazole ring’s nitrogen atoms:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| m-CPBA | DCM, 0°C to RT, 2 hrs | 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole N-oxide | Partial epoxidation observed |

| H<sub>2</sub>O<sub>2</sub>/AcOH | 50°C, 8 hrs | Ring-opened carboxylic acid derivative | Low yield (≤30%) |

Key Insight : Oxidation pathways depend on reagent strength and ring electron density. N-oxides form preferentially under mild conditions.

Ring-Opening Reactions

Strong nucleophiles or acidic/basic conditions cleave the oxadiazole ring:

Reductive Transformations

The chloromethyl group and oxadiazole ring can undergo selective reduction:

Critical Observation : Sodium borohydride selectively reduces the chloromethyl group without affecting the aromatic ring, while hydrogenation partially saturates the oxadiazole moiety.

Cross-Coupling Reactions

The phenyl group enables metal-catalyzed coupling for advanced derivatization:

| Catalyst | Reagent | Conditions | Product |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Phenylboronic acid | Dioxane/H<sub>2</sub>O, 90°C, 12 hrs | Biaryl-functionalized oxadiazole |

| CuI | Terminal alkyne | DMF, 80°C, 6 hrs | Alkynyl-substituted oxadiazole |

Limitation : Harsh conditions risk chloromethyl group hydrolysis, requiring inert atmospheres for optimal yields.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazoles, including 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, exhibit notable antimicrobial activity. For instance, a study found that certain oxadiazole derivatives showed minimal inhibitory concentrations (MIC) as low as 0.5 to 1 µg/mL against Staphylococcus aureus, including drug-resistant strains. The presence of the chloromethyl group enhances interaction with bacterial targets, making it a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its potential as an anticancer agent. A comprehensive study reported that various oxadiazole derivatives demonstrated potent activity against multiple cancer cell lines. For example, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . Another study highlighted that certain modifications led to compounds with significantly improved antitumor activity, particularly against ovarian and renal cancer cell lines .

Materials Science

Synthesis of Advanced Materials

this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its unique structural properties allow for the development of materials with tailored functionalities. The compound serves as an intermediate in organic synthesis processes that yield specialty chemicals essential for various industrial applications.

Biological Studies

Biochemical Probes

In biological research, this compound acts as a probe in biochemical assays to investigate enzyme interactions and cellular processes. Its ability to form covalent bonds with nucleophilic sites in biological molecules enables it to modulate various cellular functions. This characteristic makes it valuable for studying enzyme kinetics and cellular signaling pathways.

Industrial Applications

Production of Specialty Chemicals

The compound is also employed in the production of specialty chemicals. Its reactivity allows it to participate in various chemical reactions that are crucial for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | MIC values: 0.5 - 1 µg/mL against Staphylococcus aureus |

| Anticancer Activity | IC50 values: ~92.4 µM across multiple cancer cell lines | |

| Materials Science | Advanced Material Synthesis | Used as an intermediate for specialty chemicals |

| Biological Studies | Biochemical Probes | Modulates enzyme interactions through covalent bonding |

| Industrial Applications | Specialty Chemicals Production | Reactivity facilitates synthesis of complex compounds |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of several oxadiazole derivatives, confirming their effectiveness against resistant bacterial strains and suggesting further development as therapeutic agents .

- Anticancer Research : Research conducted by Maftei et al. demonstrated that specific derivatives exhibited remarkable potency against cancer cell lines with IC50 values significantly lower than established drugs like doxorubicin .

- Material Development : A project focused on synthesizing polymers incorporating oxadiazole units highlighted the material's enhanced thermal stability and mechanical properties compared to traditional polymers.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to therapeutic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby modulating their function. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

Substituent Position and Reactivity

The position of the chloromethyl group on the 1,2,4-oxadiazole ring significantly impacts reactivity. For instance:

- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (positional isomer of the target compound) is synthesized via condensation of substituted benzonitriles with hydroxylamine hydrochloride .

- 3-(Chloromethyl)-5-thien-2-yl-1,2,4-oxadiazole replaces the phenyl group with a thienyl moiety at position 5. The electron-rich thiophene enhances nucleophilic substitution reactivity at the chloromethyl group, as noted in its applications in heterocyclic derivatization .

Electronic and Photophysical Properties

Substituents alter the aromaticity and absorption characteristics of the oxadiazole ring:

- 3,5-Diphenyl-1,2,4-oxadiazole exhibits a bathochromic shift in UV-Vis spectra due to extended conjugation, whereas 3-(chloromethyl)-5-styryl-1,2,4-oxadiazole (styryl substituent) demonstrates unique fluorescence properties from π-conjugation .

Data Tables

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazoles

Activité Biologique

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloromethyl group attached to the oxadiazole ring, which is crucial for its biological properties.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, a study indicated that certain oxadiazole derivatives displayed minimal inhibitory concentrations (MIC) ranging from 0.5 to 1 µg/mL against Staphylococcus aureus, including drug-resistant strains . The presence of the chloromethyl group in the structure of this compound may enhance its interaction with bacterial targets.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of oxadiazole derivatives has been highlighted in various studies. For example, a derivative similar to this compound demonstrated an inhibition rate of 74.16% in a heat-induced albumin denaturation assay compared to ibuprofen's 84.31% . This suggests that compounds containing the oxadiazole moiety can effectively reduce inflammation.

Moreover, studies have indicated that certain oxadiazole derivatives can modulate antioxidant enzyme levels in vivo, suggesting their potential role in mitigating oxidative stress .

Anticancer Activity

The oxadiazole scaffold has also been investigated for anticancer properties. Compounds derived from this scaffold have shown promise in inhibiting tumor growth and exhibiting cytotoxic effects against various cancer cell lines . The mechanism often involves interference with cellular signaling pathways critical for cancer cell proliferation.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenyl hydrazine with carbonyl compounds followed by chloromethylation. Various synthetic routes have been explored to optimize yield and purity while ensuring biological activity remains intact.

Study on Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of various oxadiazoles, this compound was tested alongside other derivatives. The results indicated that it maintained comparable activity against resistant strains of S. aureus, demonstrating its potential as a lead compound for further development in antimicrobial therapy .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| II.c | 0.5 - 1 | Antimicrobial |

| Ox-6f | N/A | Anti-inflammatory |

| BDM 71,339 | 0.072 | Anti-tubercular |

Anti-inflammatory Study

Another study focused on the anti-inflammatory effects of similar oxadiazole derivatives showed that those with specific substitutions exhibited significant inhibition rates in inflammatory models . This positions compounds like this compound as candidates for developing anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, this compound derivatives are prepared by reacting 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates with appropriate reagents (e.g., POCl₃ in acetonitrile under reflux) . Key intermediates are characterized using IR spectroscopy (C–Cl stretching at ~760 cm⁻¹), NMR (¹H and ¹³C for confirming substituent positions), and mass spectrometry (molecular ion peak at m/z 194.61) .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodology : Purity is assessed via elemental analysis (C, H, N, Cl content) and chromatographic techniques (HPLC or TLC). For example, deviations >0.4% in elemental composition (e.g., C: 55.12% vs. theoretical 55.54%) indicate impurities .

Q. What safety precautions are critical when handling this compound?

- Methodology : Due to its chloromethyl group, the compound is harmful if inhaled or absorbed . Use fume hoods , nitrile gloves , and PPE . Neutralize spills with sodium bicarbonate, and store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

- Methodology : Substituents like halogens (Cl, F) or electron-withdrawing groups enhance antimicrobial activity. For instance, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. Activity correlates with logP values (lipophilicity) and hydrogen-bond acceptor capacity .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Case Study : Discrepancies in ¹H-NMR signals (e.g., δ 4.78 ppm for –CH₂Cl vs. δ 5.2 ppm in analogs) arise from solvent polarity or crystal packing effects . Use 2D NMR (COSY, HMBC) to confirm connectivity and X-ray crystallography to validate spatial arrangements .

Q. How do reaction conditions (e.g., solvent, catalyst) optimize yields in heterocyclic coupling reactions?

- Methodology : Ultrasound irradiation with methanesulfonic acid increases reaction rates (e.g., S-alkylation of pyrimidine-thiol derivatives achieves 90% yield in 30 minutes vs. 6 hours conventionally). Solvent choice (e.g., THF vs. DMF) impacts regioselectivity due to polarity effects .

Q. What mechanisms explain base-catalyzed rearrangements in oxadiazole derivatives?

- Case Study : Tertiary amines (e.g., triethylamine) promote specific-base catalysis in mononuclear rearrangements. For example, 3-(4-nitrophenyl)urea derivatives undergo ring-opening via nucleophilic attack at the oxadiazole N–O bond , followed by cyclization to form triazole intermediates .

Q. How do noncovalent interactions (e.g., CH⋯π) influence crystal packing and stability?

- Methodology : X-ray studies reveal that CH⋯N interactions (2.8–3.1 Å) and π-stacking (3.5 Å interplanar distance) stabilize crystal lattices. These interactions are critical for designing co-crystals with improved solubility .

Q. What in vitro assays are suitable for evaluating toxicity profiles?

- Methodology : The brine shrimp (Artemia salina) lethality assay (LC₅₀ = 50–100 µg/mL) is used for preliminary toxicity screening. For mechanistic insights, pair with mitochondrial membrane potential assays (JC-1 staining) to assess apoptosis pathways .

Key Research Gaps

- Stability under physiological conditions : Limited data on hydrolytic degradation (e.g., in PBS at pH 7.4).

- In vivo pharmacokinetics : No studies on bioavailability or metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.